Benzyl[(pyrimidin-5-yl)methyl]amine
Description
Benzyl[(pyrimidin-5-yl)methyl]amine is a heterocyclic organic compound featuring a pyrimidine core substituted at the 5-position with a methyl-linked benzylamine group.
Properties
IUPAC Name |
1-phenyl-N-(pyrimidin-5-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)6-13-7-12-8-14-10-15-9-12/h1-5,8-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIOEGHMVNEGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(pyrimidin-5-yl)methyl]amine typically involves the reaction of benzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with a pyrimidine-5-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis might involve a multi-step process starting from commercially available pyrimidine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Benzyl[(pyrimidin-5-yl)methyl]amine derivatives have shown potential in cancer therapy. Research indicates that compounds with pyrimidine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have been linked to enhanced apoptosis induction in tumor cells, suggesting their role as promising anticancer agents . The structural diversity provided by the benzyl group may enhance binding affinity to target proteins involved in cancer progression.
1.2 Neurodegenerative Diseases
Pyrimidine derivatives, including those related to this compound, have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. These compounds can inhibit cholinesterase enzymes, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function . The introduction of a benzyl group may improve the pharmacokinetic properties of these compounds, enhancing their efficacy.
1.3 Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has been documented extensively. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Agricultural Applications
2.1 Agrochemical Intermediates
this compound serves as an intermediate in the synthesis of agricultural chemicals. Its derivatives are utilized in developing herbicides and fungicides due to their ability to interfere with plant growth regulators and pathogen resistance mechanisms . The economic feasibility of synthesizing such compounds is enhanced by processes that yield high purity and efficiency.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves the reaction of benzyl chloride with pyrimidine derivatives under basic conditions. Variations in the synthesis process can lead to different biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug development.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Reaction with benzyl chloride | Anticancer, antimicrobial |
| 5-Hydroxymethylpyrimidine | Reduction of esters | Anticancer, antibacterial |
| N-benzylpiperidine derivatives | Alkylation reactions | Cholinesterase inhibition |
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- A study demonstrated that pyrimidine derivatives could significantly inhibit cancer cell proliferation in vitro, showcasing their potential as therapeutic agents against specific cancer types .
- Research on neuroprotective effects indicated that modifications to the benzyl group could enhance the selectivity and potency against cholinesterase enzymes, suggesting a pathway for developing Alzheimer’s treatments .
- Investigations into antimicrobial properties revealed that certain pyrimidine derivatives could effectively inhibit ESKAPE pathogens, a group notorious for antibiotic resistance .
Mechanism of Action
The mechanism of action of Benzyl[(pyrimidin-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of enzyme activity or interference with receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with Benzyl[(pyrimidin-5-yl)methyl]amine, enabling a comparative analysis of their chemical and biological profiles:
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Structure : A pyrrolo[2,3-d]pyrimidine core fused with a phenyl group at C5 and a 4-methylphenyl group at C5. The benzylamine is attached at C6.
- Biological Activity : Implicated in AKT1 inhibition (IC₅₀ < 1 µM), a key target in oncology and metabolic disorders .
- Synthesis : Likely involves multi-step cyclization and Suzuki-Miyaura coupling for aryl substitutions.
- Physicochemical Properties : Higher molecular weight (MW ~424 g/mol) compared to this compound (MW ~213 g/mol), which may reduce solubility.
1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine
- Structure : Imidazole ring substituted with a trityl-protected amine and a benzyl group.
- Biological Activity: Limited reported data, but trityl groups are often used to enhance stability during synthesis .
- Synthesis : Requires protection/deprotection strategies for the imidazole nitrogen.
Pyridin-2(1H)-one Derivatives (e.g., Compounds 51–54)
- Structure: Benzyloxy and phenylamino substituents on a pyridinone scaffold.
- Biological Activity : Demonstrated efficacy in mechanical allodynia models, with compound 52 showing 37% yield and confirmed structure via NMR and MS .
- Synthesis : Relies on Pd-catalyzed cross-coupling (e.g., Suzuki reactions) for aryl group introduction.
- Comparison: The pyridinone core introduces a ketone group, increasing polarity compared to pyrimidine-based analogs.
Patent Compound: 5-[({1-[3,5-bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylthio)ethoxy]pyrimidin-2-yl}amino)methyl]-N-(cyclopentylmethyl)-N-ethyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
- Structure : A highly complex pyrazolopyridine-pyrimidine hybrid with trifluoromethyl and thioether groups.
- Synthesis : Multi-step process involving aldehyde intermediates and sequential functionalization.
- Key Advantage : The trifluoromethyl groups enhance metabolic stability but may introduce synthetic challenges.
Comparative Data Table
Research Findings and Insights
- Structural-Activity Relationships (SAR): Pyrimidine and pyrrolopyrimidine cores favor kinase inhibition, while pyridinones are optimal for central nervous system targets due to balanced polarity . Bulky substituents (e.g., trityl, trifluoromethyl) improve metabolic stability but reduce solubility, necessitating formulation optimization .
- Synthetic Trends : Pd-catalyzed cross-coupling is a common strategy for aryl group introduction, though protection/deprotection steps increase complexity in imidazole derivatives .
- Unresolved Challenges : Direct comparisons of bioavailability and toxicity profiles are lacking for this compound, highlighting a research gap.
Biological Activity
Benzyl[(pyrimidin-5-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring substituted with a benzyl group. This unique structure contributes to its biological activity, particularly in targeting various enzymes and receptors. The compound's molecular formula is CHN, and it is often studied in the context of its interaction with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes . The mechanism of action typically involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | >16 |
| This compound | S. pyogenes | 8 |
Antiviral Activity
This compound has also been evaluated for antiviral properties. Compounds with similar structures have shown promising results against viral infections such as H5N1 and SARS-CoV-2. For example, specific derivatives demonstrated inhibition rates of up to 93% against H5N1 at concentrations as low as 0.5 μmol/μL . This highlights the potential for developing antiviral agents based on this scaffold.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Research indicates that substituents on the pyrimidine ring can enhance or diminish activity against target pathogens. For instance, the presence of electron-withdrawing groups like fluorine has been associated with increased potency against certain strains .
Key Findings from SAR Studies:
- Substituent Effects : Adding halogens or alkyl groups can modify the compound's lipophilicity and binding affinity to target enzymes.
- Ring Modifications : Altering the pyrimidine ring can lead to variations in antibacterial efficacy, with some modifications resulting in a loss of activity .
- Combination Therapies : Investigating combinations with other antimicrobial agents may enhance efficacy and reduce resistance development.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antibacterial Efficacy : A study reported that derivatives exhibited IC50 values in the low micromolar range against resistant bacterial strains, suggesting their potential as lead compounds for antibiotic development .
- Antiviral Screening : In vitro evaluations showed that specific analogs could inhibit viral replication effectively, providing a basis for further development as antiviral drugs .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests indicated that some derivatives possess selective toxicity towards cancer cell lines while sparing normal cells, which is crucial for therapeutic applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Benzyl[(pyrimidin-5-yl)methyl]amine can undergo nucleophilic substitution reactions, where the benzyl group may be replaced by other nucleophiles. This is common in the synthesis of various pyrimidine derivatives.
Reductive Amination Reactions
Reductive amination is a process where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. While specific examples involving this compound are scarce, related compounds often use this method for modification.
Coupling Reactions
Coupling reactions, such as those involving palladium catalysts, can be used to attach various functional groups to the pyrimidine ring. These reactions are crucial for creating complex molecules with potential biological activity.
Data and Research Findings
While specific data on this compound is limited, related compounds have shown promising biological activities. For instance, pyrimidine derivatives are known to inhibit enzymes like thymidylate synthase and dihydrofolate reductase, which are targets in cancer therapy .
Table: Biological Activities of Related Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
